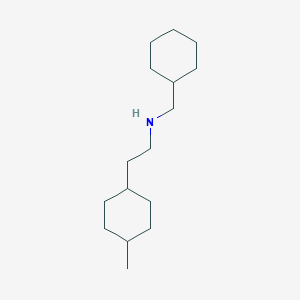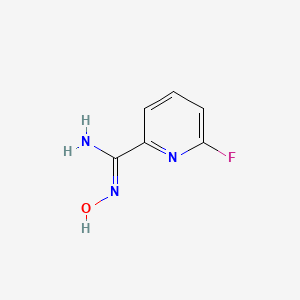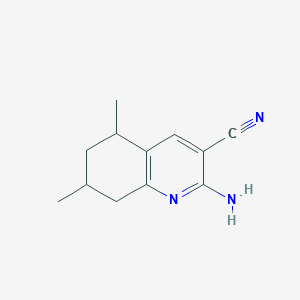![molecular formula C7H5BrClN3 B13632268 8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13632268.png)
8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered significant interest in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. This compound is known for its unique structure, which includes a triazole ring fused to a pyridine ring, and the presence of bromine and chloromethyl groups .
準備方法
The synthesis of 8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using reagents like sodium azide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen groups.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of novel therapeutic agents, particularly as inhibitors of specific enzymes and receptors involved in disease pathways.
Pharmacology: The compound is studied for its potential effects on various biological targets, including neurotransmitter receptors and ion channels.
Neuroscience: It is used in research to understand the mechanisms of neurological disorders and to develop new treatments.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in material science.
作用機序
The mechanism of action of 8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which play crucial roles in cell cycle regulation and signal transduction . The compound binds to the active site of these enzymes, blocking their activity and thereby affecting cellular processes .
類似化合物との比較
8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern and the presence of both bromine and chloromethyl groups. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar triazole-pyridine structure but different substituents.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: A compound with a similar core structure but different functional groups.
Triazolo[4,3-a]pyrazine derivatives: Compounds with similar triazole rings but different heterocyclic systems.
These compounds share some chemical properties and applications but differ in their specific biological activities and mechanisms of action .
特性
分子式 |
C7H5BrClN3 |
|---|---|
分子量 |
246.49 g/mol |
IUPAC名 |
8-bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H5BrClN3/c8-5-2-1-3-12-6(4-9)10-11-7(5)12/h1-3H,4H2 |
InChIキー |
AUPZYNVVTBPZMD-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=NN=C2C(=C1)Br)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



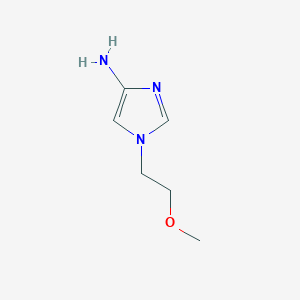
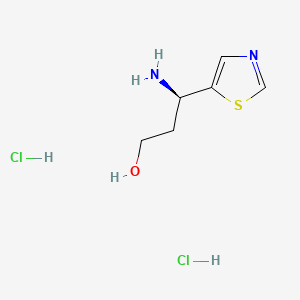
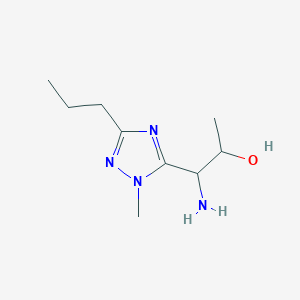

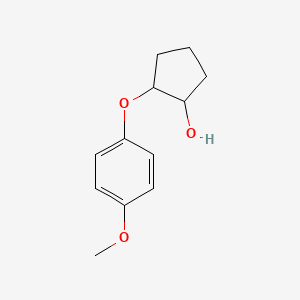
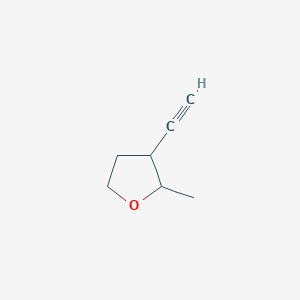
![2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13632233.png)
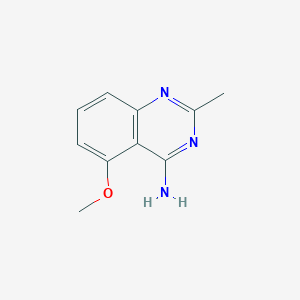
![1-({1-[(Benzyloxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B13632247.png)
